molecular formula C10H10O2 B3255406 4,6-Dimethylisophthalaldehyde CAS No. 25445-41-4

4,6-Dimethylisophthalaldehyde

Cat. No.: B3255406
CAS No.: 25445-41-4
M. Wt: 162.18 g/mol
InChI Key: MFXUVYUPPKVYPH-UHFFFAOYSA-N
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Description

4,6-Dimethylisophthalaldehyde is a chemical compound with the molecular formula C10H10O2 . It is also known as 4,6-dimethyl dibenzothiophene .


Synthesis Analysis

The synthesis of 4,6-dihydroxyisophthalaldehyde, a derivative of this compound, has been reported in the literature . The process involves the conversion of 4,6-Dibromoresorcinol dimethyl ether into 4,6-dihydroxyisophthalaldehyde by lithium–bromine interchange, formylation, and demethylation . Similarly, the 5-methyl and 5-methoxy-derivatives were prepared, all in good overall yields .

Scientific Research Applications

Synthesis of Conjugated Molecular Belts

4,6-Dimethylisophthalaldehyde has been used in the synthesis of [6.8]3Cyclacene, a fully conjugated molecular belt. This compound represents the smallest and most strained member of its family and offers insights into novel types of carbon nanotubes (Esser, Rominger, & Gleiter, 2008).

Hydrodesulfurization Studies

It plays a role in hydrodesulfurization studies, specifically in the examination of the hydrodesulfurization (HDS) process of 4,6-dimethyldibenzothiophene. The findings from these studies help in understanding the inhibitory effects of N-containing molecules on the HDS process (Egorova & Prins, 2004).

Methylation of Naphthalene

In the field of chemical engineering, this compound is used in the methylation of naphthalene, a process significant for the production of certain polymers (Güleç, Sher, & Karaduman, 2018).

Photochromism Studies

This compound is also significant in the study of photochromism, particularly in understanding the structural-reactivity correlations in compounds like 2,5-dimethylisophthalaldehyde (Kumar & Venkatesan, 1991).

Color Polymorphism

In addition, this compound is relevant in the study of color polymorphism, aiding in understanding the diverse solid-state packing and color variations in compounds like dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate (Pratik et al., 2014).

Properties

IUPAC Name

4,6-dimethylbenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXUVYUPPKVYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275255
Record name 4,6-Dimethyl-1,3-benzenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25445-41-4
Record name 4,6-Dimethyl-1,3-benzenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25445-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-1,3-benzenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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